molecular formula C10H20FNO4P B586121 4-Methoxyfluorophosphinyloxy-TEMPO CAS No. 181702-77-2

4-Methoxyfluorophosphinyloxy-TEMPO

Cat. No.: B586121
CAS No.: 181702-77-2
M. Wt: 268.245
InChI Key: DHXMDYMRGVNYRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO involves several steps. The general synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methoxyfluorophosphinyloxy-TEMPO undergoes various types of chemical reactions, including:

    Oxidation: This compound can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also undergo reduction reactions, where it is reduced to its corresponding hydroxylamine derivative.

    Substitution: The compound can participate in substitution reactions, where the methoxy or fluorophosphinyloxy groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the major products are often aldehydes or ketones .

Mechanism of Action

The mechanism of action of 4-Methoxyfluorophosphinyloxy-TEMPO involves its ability to act as a radical scavenger and an oxidizing agent. The compound exerts its effects by interacting with molecular targets, such as free radicals and reactive oxygen species (ROS), and neutralizing them. This interaction helps in preventing oxidative damage to biological molecules and materials .

Properties

InChI

InChI=1S/C10H20FNO4P/c1-9(2)6-8(16-17(11,14)15-5)7-10(3,4)12(9)13/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXMDYMRGVNYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OP(=O)(OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857988
Record name (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181702-77-2
Record name (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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